N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-({9-ethyl-8,8-dioxo-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaen-4-yl}sulfanyl)acetamide
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Description
N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-({9-ethyl-8,8-dioxo-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaen-4-yl}sulfanyl)acetamide is a useful research compound. Its molecular formula is C22H20N4O5S2 and its molecular weight is 484.55. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds such as ccg-1423 and ccg-222740 have been reported to inhibit rho pathway-mediated signaling and the serum response factor (SRF) transcription . These targets play a crucial role in various cellular processes, including cell adhesion, migration, and proliferation.
Mode of Action
CCG-179179 likely interacts with its targets to modulate their activity. For instance, CCG-1423, a related compound, has been shown to interact with the Rho pathway and inhibit the activation of serum response factor (SRF) transcription . This interaction leads to changes in the transcriptional activity of the cell, affecting the expression of various genes.
Biochemical Pathways
Given its potential role as an inhibitor of rho pathway-mediated signaling, it may impact the rho/rock pathway, which is involved in various cellular processes, including cell cycle progression, gene expression, and cytoskeletal dynamics .
Pharmacokinetics
A related compound, ccg-203971, was reported to have poor pharmacokinetics, prompting further optimization to improve its metabolic stability and solubility . It’s plausible that similar efforts would be required for CCG-179179.
Result of Action
Compounds like ccg-1423 that inhibit rho pathway-mediated signaling have been shown to affect several cancer cell functional assays, including inhibiting growth and inducing apoptosis in certain cell lines .
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-(6-ethyl-5,5-dioxopyrimido[5,4-c][2,1]benzothiazin-2-yl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O5S2/c1-2-26-16-6-4-3-5-15(16)21-19(33(26,28)29)11-24-22(25-21)32-12-20(27)23-10-14-7-8-17-18(9-14)31-13-30-17/h3-9,11H,2,10,12-13H2,1H3,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTWMPCIGILQWSQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2C3=NC(=NC=C3S1(=O)=O)SCC(=O)NCC4=CC5=C(C=C4)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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